Fumaric acid monoethyl ester, calcium salt is a chemical compound derived from fumaric acid, an organic compound with the formula HO2CCH=CHCO2H. This compound is characterized by its white crystalline appearance and is commonly used in various pharmaceutical applications. The molecular formula for fumaric acid monoethyl ester, calcium salt is C12H14CaO8, and it has a molecular weight of approximately 318.33 g/mol . It exists as a salt formed by the reaction of fumaric acid monoethyl ester with calcium ions, enhancing its solubility and bioavailability in pharmaceutical formulations.
These reactions are significant for understanding its reactivity and potential applications in organic synthesis .
Fumaric acid monoethyl ester, calcium salt exhibits notable biological activity, particularly in the treatment of autoimmune diseases. It has been shown to modulate immune responses and reduce inflammation, making it beneficial for conditions such as multiple sclerosis and psoriasis. The compound functions by influencing cytokine production and has been associated with a reduction in tumor necrosis factor-alpha levels, which are often elevated in inflammatory diseases .
Additionally, it has been reported that fumaric acid derivatives can enhance the body's antioxidant defenses, providing further therapeutic benefits .
The synthesis of fumaric acid monoethyl ester, calcium salt typically involves several steps:
This process ensures a high yield of the desired compound while maintaining its structural integrity .
Fumaric acid monoethyl ester, calcium salt has various applications:
The versatility of this compound makes it valuable across multiple industries .
Studies have indicated that fumaric acid monoethyl ester interacts with various biological pathways. It may enhance the efficacy of other medications used in treating autoimmune diseases when combined. Research suggests that these interactions can lead to reduced side effects associated with traditional treatments, such as gastrointestinal discomfort often linked to high-dose therapies .
Furthermore, ongoing studies are exploring its potential synergistic effects with other therapeutic agents, indicating a promising future for combination therapies involving this compound .
Fumaric acid monoethyl ester, calcium salt shares similarities with several other compounds derived from fumaric acid or related structures. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Fumaric Acid Monoethyl Ester | C6H8O4 | Base structure; used as a precursor for other derivatives. |
Fumaric Acid Monomethyl Ester | C6H8O4 | Similar properties but different alkyl group (methyl). |
Dimethyl Fumarate | C6H10O4 | More potent immunomodulator; used in multiple sclerosis treatment. |
Calcium Fumarate | C6H6CaO4 | A direct source of calcium; used as a dietary supplement. |
Maleic Acid | C4H4O4 | Cis isomer; different reactivity profile compared to fumarate. |
The uniqueness of fumaric acid monoethyl ester, calcium salt lies in its specific structure that allows for enhanced solubility and bioactivity compared to other fumarates, making it particularly effective in pharmaceutical applications .
Fumaric acid monoethyl ester calcium salt is systematically identified by several synonyms, including Monoethyl Fumarate Calcium, Fumaric acid monoethyl ester calcium salt (98%), and Calcium monoethylfumarate. The compound’s International Union of Pure and Applied Chemistry (IUPAC) name is calcium;(E)-4-ethoxy-4-oxobut-2-enoate, reflecting its esterified fumaric acid backbone and calcium counterion.
The molecular formula $$ \text{C}{12}\text{H}{14}\text{CaO}_8 $$ corresponds to a dimeric structure where two monoethyl fumarate molecules coordinate with a calcium ion. This configuration yields a molecular weight of 326.31 g/mol, as confirmed by PubChem and LGC Standards. The compound’s structural depiction reveals a trans-configuration (E-isomer) across the double bond of the fumarate moiety, critical for its biological activity.
The Chemical Abstracts Service (CAS) registry number for fumaric acid monoethyl ester calcium salt is 62008-22-4. Regulatory classifications, such as the European Inventory of Existing Commercial Chemical Substances (EINECS), are pending due to its specialized use in pharmaceutical research rather than broad industrial applications.